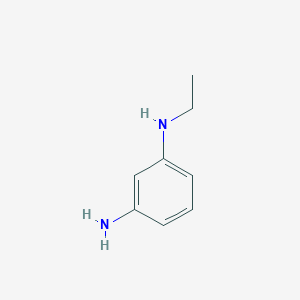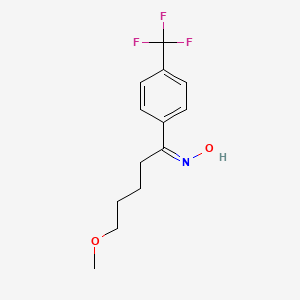
1-N-ethylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-Ethylbenzene-1,3-diamine is an organic compound with the molecular formula C8H12N2 It is a derivative of benzene, where two amino groups are attached to the benzene ring at the 1 and 3 positions, and an ethyl group is attached to the nitrogen atom of one of the amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-N-Ethylbenzene-1,3-diamine can be synthesized through several methods. One common approach involves the alkylation of benzene-1,3-diamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Step 1: Benzene-1,3-diamine is dissolved in a suitable solvent, such as ethanol or methanol.
Step 2: An ethyl halide, such as ethyl bromide or ethyl chloride, is added to the solution.
Step 3: A base, such as sodium hydroxide or potassium carbonate, is added to facilitate the nucleophilic substitution reaction.
Step 4: The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Step 5: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the alkylation process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-N-Ethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nitric acid, sulfuric acid, halogens, and other electrophiles.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-N-Ethylbenzene-1,3-diamine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and other advanced materials.
Biological Research: It is employed in the study of enzyme inhibitors and other biologically active compounds.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical agents.
Mécanisme D'action
The mechanism of action of 1-N-ethylbenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethyl group may also affect the compound’s lipophilicity and ability to cross cell membranes. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Benzene-1,3-diamine: Lacks the ethyl group, making it less lipophilic.
1-N-Methylbenzene-1,3-diamine: Contains a methyl group instead of an ethyl group, affecting its reactivity and physical properties.
1-N-Propylbenzene-1,3-diamine: Contains a propyl group, increasing its hydrophobicity compared to the ethyl derivative.
Uniqueness: 1-N-Ethylbenzene-1,3-diamine is unique due to the presence of the ethyl group, which influences its chemical reactivity, physical properties, and potential applications. The ethyl group enhances its lipophilicity, making it more suitable for certain biological and industrial applications compared to its methyl and propyl analogs.
Propriétés
IUPAC Name |
3-N-ethylbenzene-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAWDMHLJNVGSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70581750 |
Source


|
| Record name | N~1~-Ethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50617-74-8 |
Source


|
| Record name | N~1~-Ethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














